Benztropine mesylate

Description

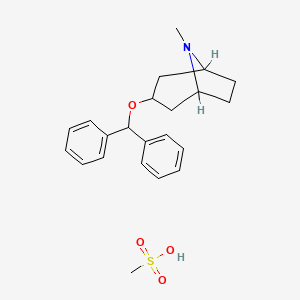

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJLLXFNPCTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-17-2 | |

| Record name | BENZTROPINE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benztropine Mesylate: A Technical Guide to its Function as a Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benztropine mesylate is a synthetically derived anticholinergic agent with a well-established role in the management of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications.[1] Its therapeutic efficacy is primarily attributed to its function as a competitive antagonist at muscarinic acetylcholine receptors, thereby restoring the delicate balance between dopaminergic and cholinergic neurotransmission in the central nervous system.[2] This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction

This compound, a tropane derivative, shares structural similarities with both atropine and diphenhydramine, contributing to its dual anticholinergic and antihistaminic properties.[1] Its primary therapeutic application lies in its ability to counteract the relative overactivity of acetylcholine in the basal ganglia that occurs in dopamine-depleted states, such as Parkinson's disease.[2] By blocking muscarinic receptors, this compound helps to alleviate symptoms like tremor, rigidity, and dystonia.[1] This guide will delve into the specific molecular interactions and cellular consequences of this compound's antagonism at the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Muscarinic Receptor Binding Profile of this compound

The affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5) is a critical determinant of its therapeutic and side-effect profile. While benztropine is often characterized as a non-selective muscarinic antagonist, it exhibits a notable preference for the M1 receptor subtype. The binding affinities, typically expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are determined through radioligand binding assays.

Table 1: Benztropine Binding Affinities for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Benztropine IC50 (nM) | Reference |

| M1 | 2.5 | [3] |

| M2 | 16 | [3] |

| M3 | 13 | [3] |

| M4 | 16 | [3] |

| M5 | 10 | [3] |

Note: The IC50 values are from studies on rhesus monkey brain tissue and serve as a close approximation for human receptors due to high sequence homology.

Downstream Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate distinct intracellular signaling cascades. This compound, as an antagonist, blocks these pathways. The five muscarinic receptor subtypes are broadly classified into two groups based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[7][8] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequently reduced activity of protein kinase A (PKA).[8]

By antagonizing these receptors, this compound prevents the downstream effects of acetylcholine, leading to a reduction in cholinergic signaling.

Signaling Pathway Diagrams

Caption: M1/M3/M5 Receptor Signaling Pathway and Benztropine Antagonism.

Caption: M2/M4 Receptor Signaling Pathway and Benztropine Antagonism.

Experimental Protocols

The characterization of this compound's activity as a muscarinic receptor antagonist relies on a suite of in vitro assays. These assays are crucial for determining binding affinity, functional potency, and selectivity.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

-

Objective: To measure the ability of this compound to displace a known radiolabeled muscarinic receptor antagonist from the receptor binding site.

-

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and a specific concentration of this compound.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[9]

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Data is analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Assays

Functional assays are essential to confirm that this compound acts as an antagonist and to quantify its potency in inhibiting receptor-mediated signaling.

This assay measures the activation of G-proteins, which is the first step in the signaling cascade following receptor activation. Antagonists will inhibit agonist-stimulated GTPγS binding.

-

Objective: To measure the ability of this compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[10][11][12]

-

Materials:

-

Cell membranes expressing the muscarinic receptor of interest.

-

A muscarinic agonist (e.g., carbachol).

-

[³⁵S]GTPγS.

-

This compound solutions.

-

Assay buffer containing GDP.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with various concentrations of this compound.

-

Add a fixed concentration of the muscarinic agonist to stimulate the receptors.

-

Add [³⁵S]GTPγS to the mixture and incubate to allow for G-protein activation and binding of the radiolabel.

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure radioactivity.

-

The inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound is used to determine its functional antagonist potency (IC50).

-

This assay is specific for Gq/11-coupled receptors (M1, M3, M5) and measures the accumulation of a downstream second messenger.

-

Objective: To measure the ability of this compound to inhibit agonist-induced accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

-

Materials:

-

Whole cells expressing the M1, M3, or M5 receptor.

-

A muscarinic agonist.

-

This compound solutions.

-

Assay buffer containing LiCl (to inhibit IP1 degradation).

-

Commercially available IP1 detection kit (e.g., HTRF-based).

-

-

Procedure:

-

Plate cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a muscarinic agonist in the presence of LiCl.

-

Lyse the cells and measure the accumulated IP1 using the detection kit according to the manufacturer's instructions.

-

The inhibition of agonist-induced IP1 accumulation by this compound is used to determine its functional antagonist potency.

-

Conclusion

This compound exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine receptors, with a preferential affinity for the M1 subtype. This antagonism blocks the downstream signaling cascades initiated by acetylcholine, thereby helping to restore the cholinergic-dopaminergic balance in the central nervous system. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel muscarinic receptor modulators. A thorough understanding of its interaction with all five muscarinic receptor subtypes is essential for optimizing its therapeutic use and minimizing off-target effects in drug development.

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. benchchem.com [benchchem.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Inhibition of the Dopamine Transporter by Benztropine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine mesylate, marketed under trade names such as Cogentin, is a tropane-based pharmacological agent primarily utilized for the symptomatic treatment of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: antagonism of muscarinic acetylcholine receptors (M1) and potent inhibition of the presynaptic sodium-dependent dopamine transporter (DAT).[3][4][5] This guide provides an in-depth technical overview of benztropine's interaction with DAT, focusing on its inhibitory mechanism, quantitative pharmacological profile, and the key experimental protocols used for its characterization.

Benztropine's structure uniquely combines features of atropine and diphenhydramine, contributing to its anticholinergic and antihistaminic properties, respectively.[3] However, its tropane ring is a shared feature with cocaine, underlying its activity as a dopamine reuptake inhibitor.[5] By blocking DAT, benztropine increases the concentration of dopamine in the synaptic cleft, which helps to correct the dopamine/acetylcholine imbalance characteristic of parkinsonism.[1][4] Notably, benztropine and its analogs are often classified as "atypical" DAT inhibitors because, despite their high affinity for the transporter, they do not produce the classic psychostimulant behavioral effects associated with cocaine.[2][6] This distinction has made them valuable tools for neuroscience research and as potential scaffolds for developing medications for cocaine addiction.[7][8]

Core Mechanism: Competitive Inhibition of the Dopamine Transporter

Benztropine functions as a competitive inhibitor at the dopamine transporter. It binds directly to the transporter protein, likely at a site that overlaps with the dopamine binding pocket, thereby physically occluding the reuptake of dopamine from the synaptic cleft.[6][8] This inhibition is dose-dependent and leads to a sustained elevation of extracellular dopamine levels in key brain regions such as the striatum.[5][9]

Computational modeling and mutagenesis studies suggest that benztropine's binding orientation within the DAT central binding site (S1) differs from that of classical inhibitors like cocaine.[8][10][11] This differential interaction is hypothesized to stabilize distinct conformational states of the transporter protein.[12][13] While typical psychostimulants are thought to lock the transporter in an outward-facing conformation, atypical inhibitors like benztropine may stabilize a more occluded or inward-facing state, which could account for their unique behavioral profiles.[6][14]

Quantitative Pharmacological Data

The affinity (Ki) and functional potency (IC50) of benztropine and its analogs have been determined through various in vitro assays. These values quantify the drug's interaction with monoamine transporters and other relevant receptors. Benztropine demonstrates a notable, albeit variable, affinity for DAT, with generally lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference(s) |

| Benztropine | DAT | Binding | 8.5 - 120 | - | Rat, Human | [11][15] |

| DAT | Uptake | - | 15 - 118 | Rat | [15][16] | |

| SERT | Uptake | - | ~4,900 | Rat | [7] | |

| NET | Uptake | - | ~1,420 | Rat | [7] | |

| M1 Receptor | Binding | 2 | - | - | [7] | |

| H1 Receptor | Binding | 11 - 43 fold lower than DAT | - | - | [14] | |

| AHN 1-055 | DAT | Binding | 9 - 11.8 | - | Rat | [8][17] |

| (BZT Analog) | DAT | Uptake | - | 26 | COS-7 Cells | [8] |

| JHW 007 | DAT | Uptake | - | 24.6 | Rat | [7] |

| (BZT Analog) |

Note: Ki and IC50 values can vary significantly based on experimental conditions, tissue preparation (e.g., synaptosomes vs. transfected cells), and radioligand used.

Key Experimental Methodologies

The characterization of benztropine's effects on DAT relies on established neuropharmacological assays. The following sections detail the core protocols for these experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity (Ki) of a test compound (benztropine) by quantifying its ability to displace a specific radiolabeled ligand from the target transporter.

Objective: To determine the binding affinity (Ki) of benztropine for the dopamine transporter.

Methodology:

-

Membrane Preparation: Brain tissue rich in DAT (e.g., striatum) or cells stably expressing DAT are homogenized in an ice-cold buffer (e.g., 50mM Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a final assay buffer.[18] Protein concentration is determined using a standard method like the BCA assay.

-

Assay Incubation: In a 96-well plate, the membrane preparation (e.g., 50-120 µg protein) is incubated with a fixed concentration of a high-affinity DAT radioligand (e.g., [³H]WIN 35,428 or [³H]CFT) and varying concentrations of unlabeled benztropine.[8][19]

-

Defining Non-Specific Binding: A parallel set of wells contains a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine) to saturate the transporters and determine non-specific binding.[20]

-

Equilibrium and Filtration: The plate is incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes while allowing unbound radioligand to pass through. Filters are washed multiple times with ice-cold buffer.[18][21]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of benztropine. A non-linear regression analysis is used to determine the IC50 value (the concentration of benztropine that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][18]

Ex Vivo Synaptosomal Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a compound to inhibit the transport of dopamine into isolated presynaptic terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of benztropine to inhibit dopamine uptake.

Methodology:

-

Synaptosome Preparation: The dorsal striatum from a rodent brain is dissected and homogenized in an ice-cold sucrose buffer. The homogenate undergoes differential centrifugation, including a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the synaptosomes. The final pellet is resuspended in an appropriate uptake buffer.[22][23]

-

Assay Incubation: Aliquots of the synaptosomal suspension are pre-incubated for a short period with varying concentrations of benztropine or vehicle.

-

Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [³H]Dopamine). The incubation is carried out for a short, timed interval (e.g., 10 minutes) at 37°C.[24]

-

Defining Non-Specific Uptake: A parallel set of tubes contains a known DAT inhibitor (e.g., cocaine or nomifensine) to determine non-specific uptake and transport-independent accumulation of [³H]Dopamine.[22]

-

Uptake Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]Dopamine.[15]

-

Quantification: The amount of [³H]Dopamine transported into the synaptosomes and trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The results are expressed as a percentage of the uptake in the vehicle-treated control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[15]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing direct evidence of a drug's effect on synaptic dopamine concentration.

Objective: To measure the effect of systemic or local administration of benztropine on extracellular dopamine levels in the striatum.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or dorsal striatum) of an anesthetized animal. The animal is allowed to recover from surgery.[9]

-

Perfusion: On the day of the experiment, the probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with a solution mimicking cerebrospinal fluid (artificial CSF).[25]

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.[26]

-

Drug Administration: Benztropine is administered systemically (e.g., intraperitoneal injection) or locally through the dialysis probe (retrodialysis).[9]

-

Sample Collection: Dialysate collection continues for several hours post-administration to monitor changes in dopamine levels over time.

-

Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[9]

-

Data Analysis: The post-drug dopamine concentrations are expressed as a percentage of the average baseline concentration. This allows for the assessment of the magnitude and duration of benztropine's effect on dopamine reuptake in vivo.

Conclusion

This compound is a potent inhibitor of the dopamine transporter, a mechanism central to its therapeutic utility in movement disorders. Its pharmacological profile is distinguished by its "atypical" nature, where potent DAT blockade does not translate into cocaine-like behavioral stimulation. This unique characteristic is likely rooted in its distinct mode of binding to the transporter protein. The quantitative data derived from radioligand binding and synaptosomal uptake assays, combined with in vivo evidence from microdialysis, provide a comprehensive understanding of its action. For drug development professionals, the structure-activity relationships of benztropine and its analogs offer a promising foundation for the design of novel DAT inhibitors with tailored pharmacological profiles, potentially for treating psychostimulant addiction or other neurological disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Benzatropine - Wikipedia [en.wikipedia.org]

- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of the Benztropine Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recognition of benztropine by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. INTERACTION OF COCAINE-, BENZTROPINE-, AND GBR12909-LIKE COMPOUNDS WITH WILDTYPE AND MUTANT HUMAN DOPAMINE TRANSPORTERS: MOLECULAR FEATURES THAT DIFFERENTIALLY DETERMINE ANTAGONIST BINDING PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 23. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]

- 24. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Benztropine Mesylate: A Technical Guide to its Anticholinergic and Antihistaminic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine mesylate is a synthetically derived medication that exhibits a dual pharmacological profile, acting as both a potent anticholinergic and a histamine H1 receptor antagonist. Structurally related to atropine and diphenhydramine, it is widely utilized in the management of Parkinson's disease and to mitigate the extrapyramidal side effects associated with antipsychotic medications.[1][2] This technical guide provides an in-depth exploration of the anticholinergic and antihistaminic effects of this compound, presenting quantitative binding affinity data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways.

Data Presentation: Binding Affinities of this compound

The affinity of this compound for its primary targets, the muscarinic acetylcholine receptors and the histamine H1 receptor, has been quantified through various in vitro studies. The following tables summarize the available binding affinity data (Ki in nM), providing a comparative overview of its potency at these receptors.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue/System | Reference |

| Muscarinic M1 | Benztropine | Data not available | - | - | |

| Muscarinic M2 | Benztropine | Data not available | - | - | |

| Muscarinic M3 | Benztropine | Data not available | - | - | |

| Muscarinic M4 | Benztropine | Data not available | - | - | |

| Muscarinic M5 | Benztropine | Data not available | - | - | |

| Muscarinic (General) | Benztropine | 1.8 | Rhesus Monkey | - | [3] |

| Histamine H1 | Benztropine | 16 | Rat | Brain | [4] |

| Target | Ligand | IC₅₀ (nM) | Kᵢ (nM) | Species | Assay Type | Reference |

| Dopamine Transporter (DAT) | Benztropine | 26 | 9 | Rhesus Monkey | [³H]Dopamine Uptake / [³H]CFT Binding | [3] |

Signaling Pathways

This compound exerts its effects by antagonizing G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the muscarinic M1 receptor (a Gq-coupled receptor) and the histamine H1 receptor (also Gq-coupled), as well as the logical relationship of benztropine's dual antagonism.

Caption: Muscarinic M1 Receptor (Gq) Signaling Pathway Antagonized by this compound.

Caption: Histamine H1 Receptor (Gq) Signaling Pathway Antagonized by this compound.

Caption: Logical Relationship of this compound's Dual Antagonism.

Experimental Protocols

The characterization of this compound's anticholinergic and antihistaminic effects relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human muscarinic or histamine H1 receptor to approximately 80-90% confluency.

-

Harvest the cells and prepare a membrane fraction through homogenization and differential centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-QNB for muscarinic receptors, [³H]-pyrilamine for H1 receptors) at a concentration near its Kd.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known antagonist (e.g., atropine for muscarinic receptors, diphenhydramine for H1 receptors).

-

Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound and non-specifically bound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a percentage of the control (no benztropine) against the logarithm of the benztropine concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of benztropine that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the cellular response to receptor activation or inhibition, providing insights into the efficacy of a compound as an agonist or antagonist.

1. Intracellular Calcium Flux Assay:

This assay is suitable for Gq-coupled receptors like the muscarinic M1, M3, M5, and histamine H1 receptors, which signal through the release of intracellular calcium.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the receptor of interest into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate according to the dye manufacturer's instructions.

-

-

Assay Procedure (Antagonist Mode):

-

Prepare serial dilutions of this compound in the assay buffer.

-

Using a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation), measure the baseline fluorescence of the cells.

-

Add the this compound dilutions to the wells and incubate for a predetermined time to allow the drug to bind to the receptors.

-

Inject a fixed concentration of a known agonist (e.g., acetylcholine or carbachol for muscarinic receptors; histamine for H1 receptors) at a concentration that elicits a submaximal response (EC₈₀).

-

Immediately measure the change in fluorescence, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the agonist-induced calcium response in the presence of each concentration of benztropine.

-

Plot the response as a percentage of the control (agonist alone) against the logarithm of the benztropine concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

-

2. IP-One HTRF Assay:

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3), which is produced upon Gq-coupled receptor activation.

Protocol:

-

Cell Stimulation:

-

Harvest cells expressing the receptor of interest and resuspend them in stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Dispense the cell suspension into a 384-well low-volume white plate.

-

Add varying concentrations of this compound (antagonist mode).

-

Add a fixed concentration of the appropriate agonist (EC₈₀).

-

Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody).

-

Incubate at room temperature in the dark for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665/620 nm). The signal is inversely proportional to the amount of IP1 produced.

-

Plot the HTRF ratio against the logarithm of the benztropine concentration to determine the IC₅₀ value.

-

Conclusion

This compound's therapeutic efficacy is a direct consequence of its potent antagonism at muscarinic acetylcholine receptors, which helps to rebalance neurotransmitter activity in the basal ganglia. Its concurrent antihistaminic activity, while not the primary therapeutic target in parkinsonism, contributes to its overall pharmacological profile and is responsible for some of its side effects, such as sedation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further characterize the dual anticholinergic and antihistaminic effects of this important medication. The provided signaling pathway diagrams offer a clear visual representation of the molecular mechanisms underlying benztropine's actions.

References

- 1. researchgate.net [researchgate.net]

- 2. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic Preferential M1 Receptor Antagonists Minimally Alter the Discriminative-Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Benztropine Mesylate: A Structural Chimera of Atropine and Diphenhydramine

Abstract

Benztropine mesylate is a synthetically derived anticholinergic and antihistaminic agent utilized primarily for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its pharmacological profile is a direct consequence of its unique chemical architecture, which ingeniously combines key structural motifs from two distinct parent molecules: atropine, a potent muscarinic antagonist, and diphenhydramine, a first-generation H1 histamine receptor antagonist. This technical guide provides an in-depth analysis of the structural similarities and differences between these three compounds, presenting quantitative data on their receptor binding affinities, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of benztropine's structure-activity relationship.

Structural Analysis: A Tale of Two Pharmacophores

Benztropine's chemical structure represents a deliberate fusion of the tropane alkaloid scaffold found in atropine and the diarylmethyl moiety characteristic of diphenhydramine. This amalgamation results in a molecule with a dual-action mechanism, capable of potently antagonizing both muscarinic acetylcholine receptors (mAChRs) and histamine H1 receptors.

-

From Atropine: Benztropine inherits the tropane ring system, a bicyclic amine that is a crucial component of atropine's high affinity for muscarinic receptors. This rigid structure correctly orients the molecule within the binding pocket of mAChRs.

-

From Diphenhydramine: The benzhydryl ether group (a diarylmethyl group linked to an oxygen atom) is a direct incorporation from the structure of diphenhydramine. This bulky, lipophilic group is a key determinant for high-affinity binding to the H1 histamine receptor.

The resulting molecule, benztropine, can be described as the N-alkylated tropane ether of diphenylmethanol. This chimeric nature is the foundation of its therapeutic efficacy and its side-effect profile.

Caption: Structural contributions to Benztropine from Atropine and Diphenhydramine.

Receptor Binding Affinity

The dual structural nature of benztropine is reflected in its receptor binding profile. It exhibits high affinity for both muscarinic M1 acetylcholine receptors and histamine H1 receptors. The following table summarizes the in vitro receptor binding affinities (Ki) for this compound, atropine, and diphenhydramine at these primary targets. Lower Ki values indicate higher binding affinity.

| Compound | Muscarinic M1 Receptor (Ki, nM) | Histamine H1 Receptor (Ki, nM) |

| This compound | ~1 | ~10-20 |

| Atropine | ~1-5 | >1000 |

| Diphenhydramine | ~100-1000 | ~2-10 |

Data are compiled from various sources and represent approximate values. Actual values may vary depending on the specific assay conditions.

As the data indicates, benztropine is a potent muscarinic antagonist, with an affinity comparable to that of atropine.[1][2] Concurrently, it is a potent H1 histamine receptor antagonist, with an affinity in the same range as diphenhydramine.[1] Atropine shows high selectivity for muscarinic receptors, while diphenhydramine is highly selective for the H1 receptor, though it retains some affinity for muscarinic receptors which accounts for its anticholinergic side effects.[3][4]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as the Ki values presented above, is typically accomplished through competitive radioligand binding assays.[5][6][7] These assays are a gold standard for quantifying the interaction between a drug and its receptor target.[5][7]

Principle

A radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes containing the receptor. The unlabeled test compound (e.g., benztropine) is added at various concentrations. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]

Generalized Protocol

-

Receptor Preparation:

-

Cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with the human M1 receptor) are cultured and harvested.

-

Alternatively, tissue homogenates from regions known to be rich in the target receptor (e.g., rat brain cortex for M1 receptors) can be used.

-

The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate a membrane fraction, which is then resuspended in an assay buffer.[8]

-

-

Assay Incubation:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine for M1 receptors or [3H]pyrilamine for H1 receptors).

-

A range of concentrations of the unlabeled test compound (benztropine, atropine, or diphenhydramine) is added to the wells.

-

Control wells are included to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).[8]

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[8]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

The IC50 value is determined from this curve.

-

The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Benztropine Mesylate: A Technical Deep-Dive into Pharmacokinetics and Blood-Brain Barrier Permeability

This technical guide provides a comprehensive overview of the pharmacokinetic profile and blood-brain barrier (BBB) permeability of benztropine mesylate. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a special focus on its transit into the central nervous system (CNS).

Pharmacokinetics

This compound is a centrally acting anticholinergic and antihistamine agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which govern its concentration and duration of action in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Benztropine is administered orally, intravenously (IV), or intramuscularly (IM).[3] Following oral administration, it is slowly absorbed from the gastrointestinal tract.[4] The oral bioavailability is relatively low, estimated at approximately 29%, which is attributed to limited gastric absorption and significant first-pass metabolism in the liver.[3][4][5]

The drug exhibits high plasma protein binding, with about 95% of the administered dose bound to plasma proteins.[4][5] It has a large volume of distribution, reported to be between 12 and 30 L/kg, indicating extensive tissue distribution.[4][5] A key characteristic of benztropine is its high permeability across the blood-brain barrier, which is essential for its central anticholinergic effects.[3]

Metabolism of benztropine is extensive and occurs primarily in the liver.[3][6] The main metabolic pathways involve N-oxidation, N-dealkylation, and ring hydroxylation, leading to the formation of eight phase-I metabolites and four glucuronide conjugates.[5][7] The cytochrome P450 (CYP) enzyme system is involved, with predictions suggesting it is a substrate for CYP3A4.[5] Studies in rats have identified several metabolites, including benztropine N-oxide, N-desmethylbenztropine, and various hydroxylated forms.[3]

Benztropine is eliminated from the body through both renal and fecal routes.[5] It is primarily excreted in the urine, with some unchanged drug and metabolites also found in the feces.[4][8] The elimination half-life is highly variable but is reported to be around 36 hours, contributing to its long duration of action of about 24 hours.[4][5][6]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Value | Species | Route of Administration | Citation |

| Bioavailability (F) | ~29% | Human | Oral | [4][5] |

| Time to Peak Concentration (Tmax) | ~7 hours (for a 1.5 mg dose) | Human | Oral | [4][5] |

| Peak Plasma Concentration (Cmax) | ~2.5 ng/mL (for a 1.5 mg dose) | Human | Oral | [4][5] |

| Volume of Distribution (Vd) | 12-30 L/kg | Human | - | [4][5] |

| Plasma Protein Binding | ~95% | Human | - | [4][5][9] |

| Elimination Half-life (t½) | ~36 hours (variable) | Human | - | [4][5][6] |

| Brain-to-Plasma Partition Coefficient (Kp) | 4.6 - 4.7 | Rat | - | [10] |

Metabolic Pathways

Benztropine undergoes extensive phase I and phase II metabolism. The primary reactions include oxidation and dealkylation, followed by glucuronidation.

Caption: Phase I and Phase II metabolic pathways of benztropine.

Blood-Brain Barrier Permeability

The clinical utility of benztropine for CNS disorders is dependent on its ability to efficiently cross the blood-brain barrier.

Evidence of CNS Penetration

Benztropine demonstrates high permeability across the BBB, which facilitates its central anticholinergic and dopamine reuptake inhibitory effects.[1][3][11] In vivo studies in rats have shown a high brain-to-plasma partition coefficient, indicating significant brain uptake.[10] This efficient CNS penetration is a hallmark of its pharmacological profile.

Transport Mechanisms

While benztropine's lipophilicity contributes to its ability to cross the BBB, transporter proteins also play a role. It has been investigated as a potential substrate for the P-glycoprotein (P-gp) efflux transporter.[10] Although one prediction model suggests it is not a P-gp substrate, experimental studies on its chloro-analogs indicate that they are subject to P-gp-mediated efflux.[5][10] Inhibition of P-gp has been shown to enhance the transport of these analogs across cell monolayers, suggesting that P-gp may limit the brain penetration of benztropine-related compounds.[10]

Caption: Proposed transport mechanisms of benztropine across the BBB.

Experimental Protocols

The characterization of benztropine's pharmacokinetics and BBB permeability relies on various in vitro and in vivo experimental models.

In Vivo Pharmacokinetic and Brain Distribution Studies

Objective: To determine the pharmacokinetic profile and brain uptake of a compound in an animal model.

Methodology (based on studies of benztropine analogs in Sprague-Dawley rats): [10]

-

Animal Model: Male Sprague-Dawley rats are typically used. Cannulas are surgically implanted in the jugular vein for drug administration and blood sampling.

-

Drug Administration: Benztropine or its analogs are administered intravenously at a specified dose.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.

-

Brain Tissue Collection: At the end of the study, animals are euthanized, and brains are collected.

-

Sample Analysis: Plasma and brain homogenate concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine parameters like clearance, volume of distribution, and half-life.

-

Brain Uptake Assessment: The brain-to-plasma concentration ratio (Kp) is calculated to quantify the extent of brain penetration.[12]

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes involved in the metabolism of a compound.

Methodology (based on studies of benztropine analogs): [10]

-

Incubation System: Human or rat liver microsomes (Supersomes™) expressing specific cytochrome P450 enzymes (e.g., CYP2D6, CYP2C19, CYP2C11, CYP3A1) are used.

-

Reaction Mixture: The compound is incubated with the microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity) and a suitable buffer at 37°C.

-

Time Course: Samples are taken at different time points, and the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Identification: The samples are analyzed by LC-MS to identify and quantify the parent drug and its metabolites.

-

Enzyme Phenotyping: By observing which specific CYP450 enzymes lead to the formation of metabolites, the primary enzymes responsible for the drug's metabolism can be identified.

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the permeability and potential for active transport of a compound across a cell monolayer simulating the BBB.

Methodology (using Caco-2 or MDCK-MDR1 cells): [10][13]

-

Cell Culture: Caco-2 or Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on semi-permeable filter supports (e.g., Transwell™ inserts) until they form a confluent monolayer.[14]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transendothelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow or sucrose).[15][16]

-

Bidirectional Transport Study:

-

Apical-to-Basolateral (A-to-B) Transport: The compound is added to the apical (luminal) side of the monolayer, and its appearance on the basolateral (abluminal) side is measured over time. This simulates absorption into the brain.

-

Basolateral-to-Apical (B-to-A) Transport: The compound is added to the basolateral side, and its appearance on the apical side is measured. This indicates efflux from the brain.

-

-

Sample Analysis: Samples from both compartments are collected at various time points and analyzed by LC-MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

-

Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 1-2 suggests that the compound is a substrate for an efflux transporter like P-gp.[17]

Caption: Workflow for a typical in vitro BBB permeability assay.

References

- 1. Benzatropine - Wikipedia [en.wikipedia.org]

- 2. Benztropine-mesylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Articles [globalrx.com]

- 7. benzatropine (PD010149, GIJXKZJWITVLHI-PMOLBWCYSA-N) [probes-drugs.org]

- 8. This compound [glowm.com]

- 9. Cogentin (benztropine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro [mdpi.com]

- 13. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. criver.com [criver.com]

Benztropine Mesylate: A Technical Guide to Inducing Cognitive Deficits in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of benztropine mesylate to induce cognitive deficits in animal models, a critical tool for studying the neurobiology of cognitive impairment and for the preclinical screening of potential nootropic agents. This compound, a centrally acting anticholinergic and dopamine reuptake inhibitor, serves as a reliable pharmacological agent to model cognitive dysfunction observed in various neurological and psychiatric disorders.

Core Mechanism of Action

This compound primarily induces cognitive deficits through its potent antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype, in the central nervous system.[1][2] This action blocks the neurotransmitter acetylcholine, which plays a crucial role in learning and memory processes.[1][3][4] Cholinergic pathways, originating in the basal forebrain and projecting to the hippocampus and cortex, are essential for memory formation and consolidation.[1] By disrupting these pathways, benztropine impairs the encoding of new information into long-term memory.[1][5]

Additionally, benztropine inhibits the reuptake of dopamine, leading to increased synaptic availability of this neurotransmitter.[1][3][6][7] While this is a key component of its therapeutic effect in Parkinson's disease, the interplay between the cholinergic and dopaminergic systems can also contribute to its effects on cognition.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Anticholinergic effects on memory: benztropine versus amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Benzatropine - Wikipedia [en.wikipedia.org]

The Impact of Benztropine Mesylate on Striatal Dopamine Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of benztropine mesylate on striatal dopamine levels. This compound, a compound with a structural resemblance to atropine and diphenhydramine, exerts a dual pharmacological action by functioning as both a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor. This document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological mechanisms and experimental procedures.

Core Mechanism of Action: Dopamine Transporter Inhibition

This compound's primary mechanism for elevating striatal dopamine is through the inhibition of the dopamine transporter (DAT).[1] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the dopaminergic neuron, thereby terminating its signaling. By blocking the DAT, this compound effectively increases the concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This action is dose-dependent, as demonstrated in preclinical models.[1]

Quantitative Analysis of Benztropine's Effect on Striatal Dopamine

In vivo microdialysis studies in animal models have been instrumental in quantifying the dose-dependent increase in extracellular striatal dopamine levels following the administration of benztropine. The following table summarizes key findings from a seminal study in this area.

| Experimental Model | This compound Concentration (in perfusate) | Mean Increase in Striatal Dopamine (%) | Reference |

| Anesthetized Rats | 10⁻⁷ M | 150 | (Watanabe et al., 1991) |

| Anesthetized Rats | 10⁻⁶ M | 300 | (Watanabe et al., 1991) |

| Anesthetized Rats | 10⁻⁵ M | 500 | (Watanabe et al., 1991) |

Table 1: Dose-Dependent Effect of this compound on Striatal Dopamine Levels in Anesthetized Rats.

Experimental Protocols

The quantification of benztropine's effects on striatal dopamine relies on sophisticated neuropharmacological techniques. The following sections detail the methodologies employed in the key studies cited.

In Vivo Microdialysis in Rodent Models

This surgical and analytical technique allows for the sampling of extracellular fluid from specific brain regions in living animals.

Surgical Procedure:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., urethane).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the striatum. The coordinates for the striatum are determined based on a standard rat brain atlas (e.g., Paxinos and Watson).

-

Probe Insertion: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the striatum.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

Drug Administration and Sample Collection:

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.

-

Benztropine Administration: this compound, dissolved in the aCSF, is then perfused through the microdialysis probe at various concentrations.

-

Sample Collection during Treatment: Dialysate samples continue to be collected throughout the drug infusion period.

-

Sample Preservation: Collected dialysate samples are immediately mixed with a preservative solution (e.g., perchloric acid) and stored at -80°C until analysis to prevent dopamine degradation.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This highly sensitive analytical method is used to quantify the concentration of dopamine in the collected microdialysate samples.

Sample Analysis:

-

Sample Preparation: Frozen dialysate samples are thawed and centrifuged to remove any particulate matter.

-

Injection: A small volume of the supernatant is injected into the HPLC system.

-

Chromatographic Separation: The sample is passed through a reverse-phase HPLC column (e.g., C18) with a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier. This separates dopamine from other neurochemicals in the sample based on their physicochemical properties.

-

Electrochemical Detection: As the separated dopamine elutes from the column, it passes over an electrode set at a specific oxidizing potential. The electrochemical reaction generates a current that is proportional to the concentration of dopamine in the sample.

-

Quantification: The dopamine concentration in the dialysate is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of dopamine.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and procedures involved, the following diagrams are provided.

References

Restoring Neuromodulatory Equilibrium: The Role of Benztropine Mesylate in the Dopamine-Acetylcholine Balance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Benztropine mesylate, a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, exerts its therapeutic effects by modulating the delicate balance between dopamine and acetylcholine in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning benztropine's action, focusing on its dual role as a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor. We present a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental protocols for its evaluation, and visual representations of the intricate signaling pathways it modulates. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering a granular understanding of benztropine's function and its application in preclinical and clinical research.

Introduction

The intricate interplay between the dopaminergic and cholinergic systems within the basal ganglia is fundamental for the regulation of motor control. In pathologies such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, resulting in the characteristic motor deficits. Similarly, the extrapyramidal side effects of certain antipsychotic medications are attributed to the blockade of dopamine receptors, which also disrupts this crucial equilibrium.

This compound, a synthetic compound, has long been a therapeutic staple for these conditions.[1][2] Its efficacy is rooted in its ability to simultaneously address both sides of the neurotransmitter imbalance. As a centrally acting anticholinergic agent, it competitively antagonizes muscarinic acetylcholine receptors, particularly the M1 subtype, thereby reducing cholinergic tone.[3][4] Concurrently, it inhibits the dopamine transporter (DAT), leading to an increase in synaptic dopamine availability.[5][6] This dual mechanism of action uniquely positions benztropine as a powerful tool for restoring the dopamine-acetylcholine balance. This guide will delve into the technical details of benztropine's pharmacology, providing the necessary data and methodologies for its comprehensive study.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and dopamine uptake inhibition potencies (IC50) of benztropine and its analogs. This quantitative data is essential for understanding the compound's potency and selectivity.

Table 1: Dopamine Transporter (DAT) Affinity and Dopamine Uptake Inhibition of Benztropine and Comparators [1]

| Compound | DAT Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |

| Benztropine (BZT) | 43 | 118 |

| JHW 007 | 23 | 24.6 |

| GA 1-69 | 29.2 | - |

| GA 2-99 | 5.59 | - |

| Cocaine | - | - |

| GBR 12909 | - | - |

Table 2: Binding Affinities (Ki) of Benztropine Analogs at the Dopamine Transporter (DAT) [7]

| Compound | Ki (nM) |

| Benztropine | 9 [8–10] |

| AHN 1-055 | 26 [18–37] |

Data are presented as means [S.E. interval].

Key Experimental Protocols

A thorough evaluation of benztropine's pharmacological profile necessitates robust and reproducible experimental methodologies. The following sections provide detailed protocols for two key assays used to characterize its activity.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This in vitro assay determines the binding affinity (Ki) of benztropine for the dopamine transporter.[5]

3.1.1. Materials

-

Cells stably expressing the human dopamine transporter (e.g., CHO or HEK293 cells)

-

Cell culture medium and reagents

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Radioligand (e.g., [3H]WIN 35,428)

-

This compound

-

Non-specific binding determinator (e.g., 10 µM cocaine or nomifensine)

-

96-well microplates

-

Glass fiber filter mats

-

Scintillation cocktail

-

Scintillation counter

-

Cell harvester

3.1.2. Cell Membrane Preparation

-

Culture cells expressing human DAT to 80-90% confluency.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold assay buffer and homogenize using a suitable homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

3.1.3. Competition Binding Assay

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of benztropine (e.g., from 0.1 nM to 10 µM) to the appropriate wells.

-

Add a fixed concentration of the radioligand to all wells.

-

For the determination of non-specific binding, add a high concentration of the non-specific binding determinator to a set of wells.

-

Incubate the plate for 60-120 minutes at 4°C with gentle agitation to reach equilibrium.

3.1.4. Detection and Analysis

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of benztropine, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Haloperidol-Induced Catalepsy in Rats

This in vivo behavioral assay is a widely used model to assess the antiparkinsonian effects of drugs.[8][9] Catalepsy, a state of motor immobility, is induced by the dopamine D2 receptor antagonist haloperidol.

3.2.1. Animals

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

3.2.2. Materials

-

Haloperidol solution (e.g., 1 mg/kg, intraperitoneal injection)

-

This compound solution (at desired doses, e.g., 1.8 mg/kg, intraperitoneal injection)[10]

-

Vehicle control (e.g., saline)

-

Catalepsy scoring apparatus (e.g., a horizontal bar raised 9 cm from the surface)

-

Stopwatch

3.2.3. Experimental Procedure

-

Divide the animals into experimental groups (e.g., vehicle + vehicle, vehicle + haloperidol, benztropine + haloperidol).

-

Administer benztropine or its vehicle intraperitoneally.

-

After a predetermined time (e.g., 30 minutes), administer haloperidol or its vehicle intraperitoneally.

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

-

To measure catalepsy, gently place the rat's forepaws on the elevated horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

3.2.4. Data Analysis

-

Record the descent latency for each animal at each time point.

-

The data can be presented as the mean descent latency ± SEM for each group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to compare the effects of benztropine treatment to the control groups. A significant reduction in the haloperidol-induced descent latency by benztropine indicates anticataleptic (i.e., antiparkinsonian-like) activity.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of this compound is a direct consequence of its interaction with key signaling pathways in the brain. The following diagrams, rendered in DOT language, illustrate these mechanisms.

Muscarinic M1 Receptor Antagonism

Benztropine acts as a competitive antagonist at the M1 muscarinic acetylcholine receptor, which is predominantly coupled to Gq/11 G-proteins. By blocking the binding of acetylcholine, benztropine prevents the activation of the downstream signaling cascade that leads to increased neuronal excitability.

Caption: Benztropine's antagonism of the M1 receptor.

Dopamine Transporter (DAT) Inhibition

Benztropine binds to the dopamine transporter on presynaptic dopaminergic neurons, inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged action of dopamine in the synapse.

Caption: Benztropine's inhibition of the dopamine transporter.

Experimental Workflow for Haloperidol-Induced Catalepsy

The following diagram outlines the logical flow of the in vivo experiment described in section 3.2.

Caption: Workflow for the haloperidol-induced catalepsy experiment.

Conclusion

This compound's therapeutic utility in movement disorders is a direct result of its elegant, dual-pronged mechanism of action. By concurrently dampening the overactive cholinergic system through M1 receptor antagonism and bolstering the deficient dopaminergic system via dopamine transporter inhibition, it effectively helps to restore the critical neurotransmitter balance within the basal ganglia. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this important therapeutic agent. For researchers and drug development professionals, a thorough appreciation of benztropine's multifaceted pharmacology is paramount for the development of novel and improved therapies for Parkinson's disease and other movement disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzatropine - Wikipedia [en.wikipedia.org]

- 7. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concurrent treatment with benztropine and haloperidol attenuates development of behavioral hypersensitivity but not dopamine receptor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of Benztropine Mesylate to Measure Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine mesylate is a potent dopamine transport (DAT) inhibitor, which effectively increases extracellular dopamine concentrations by blocking its reuptake from the synaptic cleft.[1][2] This property makes it a subject of interest in neuropharmacological research, particularly in studies related to Parkinson's disease and the mechanisms of psychostimulant action. In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals. This document provides a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of this compound on dopamine release in the rat striatum.

Mechanism of Action: Benztropine and Dopamine Transporter

This compound exerts its effect on dopamine levels primarily by inhibiting the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission.

Figure 1: Signaling pathway of this compound's effect on dopamine release.

Quantitative Data Summary

The administration of this compound leads to a dose-dependent increase in extracellular dopamine levels in the striatum. The following table summarizes representative data from in vivo studies.

| Compound | Concentration / Dose | Fold Increase in Dopamine (Striatum) | Time to Max Concentration (Tmax) | Reference |

| Benztropine | 10⁻⁶ M (in perfusate) | 1.7-fold | Not Specified | [2] |

| Benztropine Analogs | Intravenous | Sustained Increase | 1 - 2 hours | [3] |

Experimental Protocol: In Vivo Microdialysis

This protocol outlines the key steps for performing in vivo microdialysis to measure this compound-induced dopamine release in the rat striatum.

Materials and Reagents

-

Animals: Male Sprague-Dawley rats (250-300 g)

-

Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical drill, sutures, etc.

-

Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 10-20 kDa molecular weight cutoff.

-

Perfusion Solution (aCSF): Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 3.0 KCl, 1.2 CaCl₂, and 1.2 MgCl₂, buffered to pH 7.4. The solution should be freshly prepared and filtered.

-